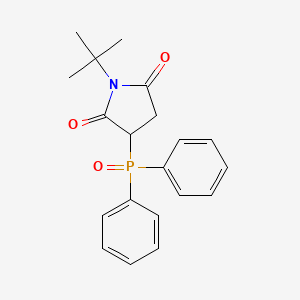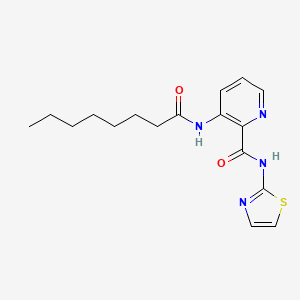
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a prop-2-en-1-yl substituent on a cyclopent-2-en-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopent-2-en-1-one Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopent-2-en-1-one ring with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopent-2-en-1-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclopent-2-en-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R)-3-Amino-5-hydroxy-5-methylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-ethylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-(prop-1-en-1-yl)cyclopent-2-en-1-one
Uniqueness
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
878633-73-9 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(5R)-3-amino-5-hydroxy-5-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(11)5-6(9)4-7(8)10/h2,4,11H,1,3,5,9H2/t8-/m1/s1 |
InChI-Schlüssel |
DNPSJDTXKUVPNC-MRVPVSSYSA-N |
Isomerische SMILES |
C=CC[C@]1(CC(=CC1=O)N)O |
Kanonische SMILES |
C=CCC1(CC(=CC1=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)





![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
